molecular formula C10H9NO B1532108 3-Methylquinolin-5-ol CAS No. 420786-82-9

3-Methylquinolin-5-ol

Cat. No.: B1532108
CAS No.: 420786-82-9
M. Wt: 159.18 g/mol
InChI Key: ITKZLNVBOAPPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinolin-5-ol, also known as 3-methyl-5-quinolinol, is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI key for this compound is ITKZLNVBOAPPOI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific reactions that this compound undergoes would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

3-Methylquinolin-5-ol derivatives have been studied for their anti-corrosion activity. For instance, 5-((aminooxy)methyl)quinolin-8-ol and 5-(hydrazinylmethyl)quinolin-8-ol have shown potential in inhibiting corrosion in carbon steel within acidic environments, demonstrating high inhibition efficacy (Rouifi et al., 2020).

Synthesis and Characterization of Metal Complexes

Derivatives of this compound, such as 5-((1-methyl-1,2-dihydroquinolin-4-yloxy)methyl)quinolin-8-ol, have been synthesized and used in the preparation of various metal complexes. These complexes have been investigated for their physicochemical properties and potential antimicrobial activity (K. .. Patel & H. S. Patel, 2017).

Antimalarial Activity

Studies have explored the antimalarial activity of certain this compound derivatives, like those within the series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols. These compounds showed promising activity against resistant strains of malaria parasites in animal models (Werbel et al., 1986).

Spectroscopic and Computational Studies

Various derivatives of this compound have been synthesized and characterized using spectroscopic and computational methods. These studies have provided insights into the chemical properties and potential applications of these compounds (Małecki et al., 2010).

Azoquinoline Derivatives and Photoisomerization

Azoquinoline derivatives based on this compound structures have been researched for their thermal cis-trans isomerization properties. These studies contribute to understanding the molecular behavior of these compounds under different conditions, which is crucial for potential applications in materials science (Bujak et al., 2020).

Carbon Steel Corrosion Inhibition

Another derivative, 5-(4-methylpiperazine)-methylquinoline-8-ol, was studied for its effectiveness in inhibiting carbon steel corrosion in acidic environments. Its adsorption characteristics and inhibition mechanisms were explored, highlighting its potential use in industrial applications (Bouassiria et al., 2021).

Synthesis and Application in Organic Chemistry

The synthesis and application of this compound derivatives in organic chemistry have been a subject of research. Studies have been conducted to understand the synthesis pathways and their implications for further chemical applications (Halim & Ibrahim, 2017).

Cobalt Carbonyl-Catalyzed Reactions

Research has also delved into the use of this compound derivatives in reactions catalyzed by cobalt carbonyl, exploring their roles and effectiveness in various chemical processes (Matsuda, 1973).

Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives have been used to study noncovalent interactions, contributing to the understanding of molecular assembly and recognition processes (Fuss et al., 1999).

Anticorrosive Properties

Finally, novel 8-Hydroxyquinoline derivatives, closely related to this compound, have been synthesized and evaluated for their effectiveness as anticorrosive agents in various mediums. Their adsorption and inhibition mechanisms on metal surfaces were extensively studied (Rbaa et al., 2020).

Mechanism of Action

Target of Action

3-Methylquinolin-5-ol, like other quinoline derivatives, has been found to exhibit activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can alter the function of these proteins, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The PI3K/AKT/mTOR pathway, which is the primary target of this compound, is a critical signaling pathway in cells. It regulates a variety of cellular processes, including cell growth, proliferation, and survival . By interacting with this pathway, this compound can potentially affect these processes and exert its biological effects.

Pharmacokinetics

It is predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, which includes this compound, satisfy the adme profile . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound can potentially inhibit cell growth and proliferation, inducing apoptosis in cancer cells . .

Safety and Hazards

The safety information available indicates that 3-Methylquinolin-5-ol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Methylquinolin-5-ol were not found in the search results, quinoline derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Properties

IUPAC Name

3-methylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKZLNVBOAPPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420786-82-9
Record name 3-methylquinolin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-pivaloyl-3-methoxyaniline (4.14 g, 20 mmol) in dry tetrahydrofuran (80 mL) at 0° C. under argon was added a solution of sec-butyllithium in cyclohexane (1.4 M, 35.7 mL, 50 mmol), dropwise over 0.2 h (T≦0° C.) and the resulting mixture was stirred at 0-5° C. for 2 h. The mixture was cooled to −5° C. then dry N,N-dimethylformamide (2.3 mL, 30 mmol) was added dropwise, and the resulting solution stirred at 0° C. for 1 h then at 20° C. for 20 h. The mixture was cooled to 0° C. and propionaldehyde (1.17 g, 20.2 mmol) was added dropwise followed by a solution of potassium hexamethyldisilazide in toluene (0.5 M, 80 mL, 40 mmol) dropwise over 0.2 h. The mixture was stirred at 0° C. for 0.25 h, then at 20° C. for 2 h and at 30° C. for 1 h. The resulting mixture was partitioned between saturated aqueous NH4Cl (200 mL) and ether (3×50 mL), and the combined organic extracts dried (Na2SO4) and evaporated in vacuo. Chromatography of the residue on silica with 20-100% ether in hexane gradient elution gave 5-methoxy-3-methylquinoline (0.16 g, 5%) as an oil. A mixture of 5-methoxy-3-methylquinoline (0.16 g, 0.92 mmol) and pyridine hydrochloride (0.064 g, 5.5 mmol) was heated under argon at 200° C. with stirring for 2.5 h, then cooled and partitioned between saturated aqueous NaHCO3 (30 mL) and dichloromethane (5×30 mL). Combined organic extracts were dried (Na2SO4) and evaporated in vacuo to give a solid which was purified by chromatography on silica eluting with ethyl acetate to give the title compound (0.089 g, 60%) as a solid.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylquinolin-5-ol
Reactant of Route 2
Reactant of Route 2
3-Methylquinolin-5-ol
Reactant of Route 3
3-Methylquinolin-5-ol
Reactant of Route 4
3-Methylquinolin-5-ol
Reactant of Route 5
Reactant of Route 5
3-Methylquinolin-5-ol
Reactant of Route 6
Reactant of Route 6
3-Methylquinolin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.